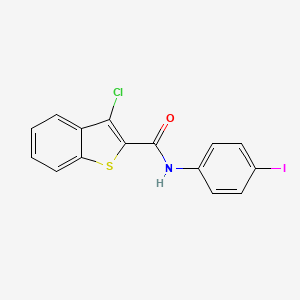

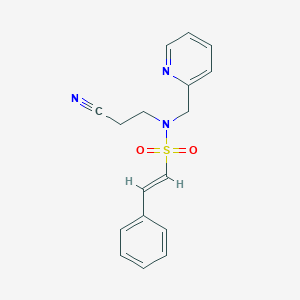

![molecular formula C25H19BrO4 B2401026 4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl 3-phenylacrylate CAS No. 306730-27-8](/img/structure/B2401026.png)

4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl 3-phenylacrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl 3-phenylacrylate (4-BMPPA) is an acrylate-based compound that has been used for a variety of scientific research applications. It is a water-soluble derivative of brominated phenylacrylate and has been used as a reagent in organic synthesis. 4-BMPPA has been studied for its potential applications in the fields of biochemistry, physiology, and medicine.

Scientific Research Applications

Synthesis Methods

- Synthesis of Related Compounds : Various synthesis methods have been developed for compounds closely related to 4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl 3-phenylacrylate. For instance, Yuan Jia-cheng (2012) described a method for synthesizing N-(2-bromo-4-methoxyphenyl)acrylamide, highlighting the simplicity and environmental friendliness of the process (Yuan Jia-cheng, 2012).

Potential Therapeutic Uses

- Antidiabetic Potential : Research by Yujung Jung et al. (2017) explored the antidiabetic potential of a related compound (E)-N-(4-(3-(5-bromo-4-hydroxy-2-methoxyphenyl)acryloyl) phenyl)-4-tert-butylbenzamide (SN158) through dual activation of peroxisome proliferator-activated receptors. This study indicated the compound's potential as a therapeutic agent for type 2 diabetes (Yujung Jung et al., 2017).

Polymer Research

Drug Release Studies : Arun and Reddy (2005) conducted drug release studies using hydrogels containing compounds structurally similar to 4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl 3-phenylacrylate. These studies are crucial for understanding controlled drug release mechanisms (A. Arun & B. Reddy, 2005).

Photocrosslinking Properties : Research on photocrosslinking properties of polymers with pendant α,β‐unsaturated ketone moiety, which is a characteristic feature of compounds like 4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl 3-phenylacrylate, was conducted by A. Reddy et al. (1998). These studies are significant for the development of photosensitive polymers (A. Reddy et al., 1998).

Novel Applications in Drug Delivery

pH-Sensitive Hydrogels : M. Mahkam (2010) developed novel pH-sensitive hydrogels for colon-specific drug delivery, incorporating acryloyl ester derivatives similar to 4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl 3-phenylacrylate (M. Mahkam, 2010).

In Vitro Drug Release from Polymeric Hydrogels : Further in vitro drug release studies from polymeric hydrogels were conducted by A. Arun and B. Reddy (2005), using a crosslinker structurally similar to the compound (A. Arun & B. Reddy, 2005).

Other Applications

- Antibacterial Non-Woven Nanofibers : Naresh Killi et al. (2015) synthesized (meth)acrylate monomers similar to 4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl 3-phenylacrylate and studied their antibacterial properties, demonstrating their potential in medical applications (Naresh Killi et al., 2015).

Future Directions

The future directions for research on “4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl 3-phenylacrylate” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential as a cytotoxic agent against breast cancer could be explored further .

properties

IUPAC Name |

[4-[(Z)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19BrO4/c1-29-24-15-11-21(26)17-20(24)10-14-23(27)19-8-12-22(13-9-19)30-25(28)16-7-18-5-3-2-4-6-18/h2-17H,1H3/b14-10-,16-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWCNMOQFCNUAV-PTFGRDQSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C=CC(=O)C2=CC=C(C=C2)OC(=O)C=CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)Br)/C=C\C(=O)C2=CC=C(C=C2)OC(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl 3-phenylacrylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

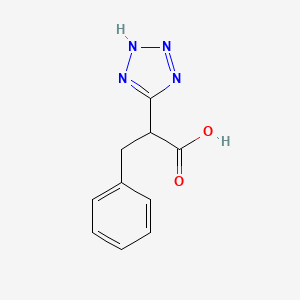

![1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2400953.png)

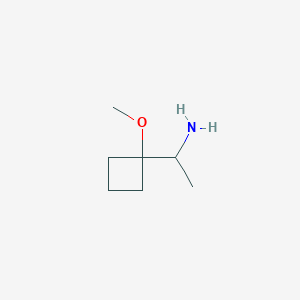

![1-[(2-Methylhex-5-en-3-yl)amino]propan-2-ol](/img/structure/B2400954.png)

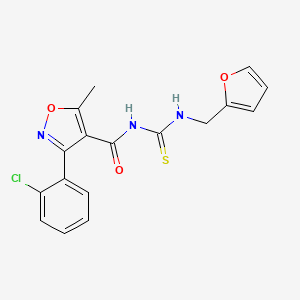

![Tert-butyl 2-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B2400958.png)

![Methyl 4-[(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)amino]benzoate](/img/structure/B2400961.png)

![2-[(2,5-Dimethylphenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![6-phenyl-5-[4-(2-thienylcarbonyl)piperazino]-3(2H)-pyridazinone](/img/structure/B2400966.png)